molecular formula C12H12ClN B1281000 [1,1'-Biphenyl]-3-amine hydrochloride CAS No. 2113-55-5

[1,1'-Biphenyl]-3-amine hydrochloride

Cat. No.: B1281000
CAS No.: 2113-55-5
M. Wt: 205.68 g/mol
InChI Key: FFNBBUJVAUTTPK-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-3-amine hydrochloride: is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of an amine group attached to the third position of the biphenyl structure, and it is commonly used in its hydrochloride salt form to enhance its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3-amine hydrochloride typically involves the following steps:

    Nitration of Biphenyl: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 3-nitrobiphenyl.

    Reduction of Nitro Group: The nitro group in 3-nitrobiphenyl is reduced to an amine group using reducing agents such as iron powder and hydrochloric acid, resulting in the formation of 3-aminobiphenyl.

    Formation of Hydrochloride Salt: The 3-aminobiphenyl is then treated with hydrochloric acid to form [1,1’-Biphenyl]-3-amine hydrochloride.

Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-3-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1,1’-Biphenyl]-3-amine hydrochloride can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the amine group directs the incoming electrophile to the ortho and para positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents like bromine, chlorine, and nitrating agents are used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of ortho and para-substituted biphenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: [1,1’-Biphenyl]-3-amine hydrochloride is used as a ligand in catalytic reactions, particularly in the synthesis of complex organic molecules.

    Material Science: It is used in the development of organic semiconductors and conductive polymers.

Biology:

    Biochemical Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.

Medicine:

    Antimicrobial Agents: Derivatives of [1,1’-Biphenyl]-3-amine hydrochloride have shown promise as antimicrobial agents.

    Cancer Research: The compound is being investigated for its potential role in cancer treatment due to its ability to interact with specific molecular targets.

Industry:

    Dye Manufacturing: It is used in the production of dyes and pigments.

    Polymer Production: The compound is utilized in the synthesis of specialty polymers with unique properties.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group in the compound can form hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or activation of biological pathways. The biphenyl structure provides rigidity and stability, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

  • [1,1’-Biphenyl]-4-amine hydrochloride
  • [1,1’-Biphenyl]-2-amine hydrochloride
  • [1,1’-Biphenyl]-3,4-diamine hydrochloride

Comparison:

  • Structural Differences: The position of the amine group in the biphenyl structure varies among these compounds, leading to differences in their chemical reactivity and biological activity.
  • Unique Properties: [1,1’-Biphenyl]-3-amine hydrochloride is unique due to its specific position of the amine group, which influences its interaction with molecular targets and its overall stability.

Properties

IUPAC Name

3-phenylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N.ClH/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10;/h1-9H,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNBBUJVAUTTPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481005
Record name [1,1'-Biphenyl]-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2113-55-5
Record name 2113-55-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210915
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,1'-Biphenyl]-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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